4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 2nd position on the benzene ring, and a pyridinylmethyl group attached to the sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Halogenation: The starting material, 4-bromo-2-fluoroaniline, undergoes nitration followed by halogenation to introduce the bromine and fluorine atoms.
Sulfonation: The intermediate product is then subjected to sulfonation using chlorosulfonic acid to form the sulfonamide group.
Coupling Reaction: Finally, the pyridinylmethyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different sulfonamide derivatives.
Scientific Research Applications
4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorobenzonitrile
- 4-bromo-2-fluoropyridine
- 4-fluoro-N-(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
4-bromo-2-fluoro-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the combination of its bromine, fluorine, and pyridinylmethyl groups This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
Molecular Formula |
C12H10BrFN2O2S |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |
InChI Key |
OJCJRDDVEMXWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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